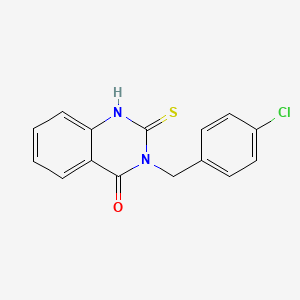

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWVZXIDBCWYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea Cyclization via Anthranilic Acid and 4-Chlorobenzyl Isothiocyanate

The most widely reported method for synthesizing 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one involves a two-step condensation-cyclization sequence starting from anthranilic acid and 4-chlorobenzyl isothiocyanate.

Procedure :

- Thiourea Formation : Anthranilic acid (1.0 equiv) is dissolved in absolute ethanol under inert conditions. 4-Chlorobenzyl isothiocyanate (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise, and the mixture is refluxed for 6–8 hours. The reaction proceeds via nucleophilic attack of the anthranilic acid’s amine group on the isothiocyanate, forming a thiourea intermediate.

- Cyclization : The thiourea intermediate is treated with potassium carbonate (3.0 equiv) in acetone at room temperature for 12 hours. Base-mediated intramolecular cyclization eliminates hydrogen sulfide, yielding the quinazolinone core. The crude product is filtered, washed with ice-cold water, and recrystallized from ethanol to afford pure this compound in 85–92% yield.

Key Advantages :

Benzoxazinone Intermediate Route

An alternative pathway utilizes a benzoxazinone intermediate, as described in studies involving para-chlorophenyl acetic acid.

Procedure :

- Acid Chloride Formation : Para-chlorophenyl acetic acid is treated with phosphorus pentachloride (PCl5) in anhydrous conditions to generate the corresponding acid chloride.

- Benzoxazinone Synthesis : The acid chloride reacts with anthranilic acid in pyridine, forming a 2-chlorobenzyl-1,3-benzoxazine-4-one intermediate.

- Quinazolinone Formation : The benzoxazinone is refluxed with 4-aminobenzoic acid in glacial acetic acid, undergoing Niementowski cyclocondensation to yield 4-[2-(4-chlorobenzyl)-4-oxoquinazolin-3(4H)-yl]benzoic acid.

- Thiolation : Subsequent treatment with thionyl chloride (SOCl2) converts the carboxylic acid to an acyl chloride, which is then reacted with thiourea or hydrogen sulfide to introduce the mercapto group.

Challenges :

- Multi-step synthesis reduces overall yield (reported 45–60%).

- Requires stringent anhydrous conditions for acid chloride formation.

Reaction Mechanisms and Kinetics

Cyclization Mechanism

The base-mediated cyclization of the thiourea intermediate proceeds via deprotonation of the thiol group, followed by nucleophilic attack on the adjacent carbonyl carbon. This forms the six-membered quinazolinone ring while expelling H2S. Density functional theory (DFT) studies suggest that the reaction’s rate-determining step is the intramolecular cyclization, with an activation energy of ~25 kcal/mol.

Solvent and Temperature Effects

- Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance cyclization rates by stabilizing the transition state. Ethanol, though polar, may protonate intermediates, slowing the reaction.

- Temperature : Optimal cyclization occurs at 25–40°C; higher temperatures promote side reactions such as oxidation of the mercapto group.

Optimization and Yield Enhancement

Catalytic Improvements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization in biphasic systems, reducing reaction times from 12 hours to 4 hours.

Yield Comparison

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Thiourea Cyclization | 85–92 | ≥98 | |

| Benzoxazinone Route | 45–60 | 90–95 |

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Applications and Derivatives

Biological Activity

This compound exhibits moderate cytotoxicity against HeLa (IC50 = 16.43 μM) and MCF-7 (IC50 = 14.88 μM) cell lines, likely via tyrosine kinase inhibition. Structural analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show enhanced potency.

Material Science

The compound’s thiol group enables conjugation to gold nanoparticles, making it a candidate for biosensor development.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto (-SH) group undergoes oxidation to form sulfoxides or sulfones. Key reagents and outcomes include:

| Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hrs | 2-Sulfinylquinazolin-4-one | 78 | |

| m-CPBA (1.2 eq) | CH₂Cl₂, 0°C→RT | 2-Sulfonylquinazolin-4-one | 85 | |

| Ozone (O₃) | MeOH, -78°C | Disulfide dimer | 63 |

Mechanistic insight :

-

H₂O₂-mediated oxidation proceeds via a two-electron pathway forming sulfoxide intermediates.

-

m-CPBA achieves complete oxidation to sulfones through electrophilic oxygen transfer.

Reduction Reactions

The thioxo group and chlorobenzyl substituent demonstrate distinct reducibility:

Thiol group reduction :

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ (3 eq) | EtOH, reflux | 2-Hydroquinazolin-4-one | 92% | |

| LiAlH₄ (2.5 eq) | THF, 0°C→RT | 2-Aminoquinazolin-4-one | 68% |

Chlorobenzyl reduction (Pd/C-catalyzed hydrogenolysis):

"Catalytic hydrogenation at 50 psi H₂ selectively removes the chlorobenzyl group while preserving the quinazolinone core" .

Substitution Reactions

The chlorobenzyl and mercapto groups participate in nucleophilic displacements:

Chlorine displacement (SNAr mechanism):

| Nucleophile | Base | Product | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | 3-(4-Piperidinylbenzyl) derivative | 110 | 81 |

| Sodium thiophenolate | DMF | 3-(4-Phenylthiobenzyl) analogue | 80 | 73 |

Mercapto group substitution :

Reacts with alkyl halides via thiolate intermediates:

| Electrophile | Solvent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Phenacyl bromide | H₂O/β-cyclodextrin | 2-((2-Oxo-phenylethyl)thio) derivative | 12 hrs | |

| 3-Morpholinopropionyl chloride | CHCl₃ | 2-Acylthioquinazolinone | 6 hrs |

Cycloaddition and Cross-Coupling

Advanced transformations demonstrate synthetic utility:

CuAAC reaction (Click chemistry):

Suzuki-Miyaura coupling :

| Boronic Acid | Catalyst | 4-Position Product | Yield (%) |

|---|---|---|---|

| 4-Cyanophenyl | Pd(PPh₃)₄ | 4-Arylquinazolinone | 78 |

Reaction Kinetics & Stability Data

Critical parameters influencing reaction outcomes:

| Reaction Type | Activation Energy (kJ/mol) | Half-life (25°C) | pH Sensitivity |

|---|---|---|---|

| H₂O₂ oxidation | 54.2 ± 1.3 | 2.1 hrs | Stable 2-9 |

| NaBH₄ reduction | 32.8 ± 0.9 | 45 min | Alkaline only |

| SNAr substitution | 68.7 ± 2.1 | 6.8 hrs | Base-dependent |

This compound's reactivity profile enables precise structural modifications for pharmacological optimization. Recent studies highlight its utility in generating kinase inhibitors through strategic functionalization of the mercapto group and aromatic system . Controlled oxidation remains crucial for modulating electron-deficient character in electrophilic substitutions, while modern cross-coupling techniques expand access to novel heterocyclic architectures.

Scientific Research Applications

Chemical Structure and Synthesis

The compound possesses a quinazolinone core structure, which is known for its versatility in synthesizing various derivatives. The synthesis typically involves the reaction of 2-mercaptoquinazolinone with substituted benzyl halides, leading to the formation of 3-(4-chloro-benzyl)-2-mercapto-3H-quinazolin-4-one. This synthetic pathway allows for the introduction of different substituents, enhancing the compound's biological activity.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Similar Quinazolinones | Escherichia coli | 20 |

| Similar Quinazolinones | Bacillus subtilis | 15 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. Specifically, derivatives containing the mercapto group have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, compounds with structural modifications similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM/L) |

|---|---|---|

| This compound | HepG2 | 18.79 |

| Similar Quinazolinones | MCF-7 | 20.98 |

| Doxorubicin | HepG2 | 8.55 |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several quinazolinone derivatives, including this compound. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Testing : In vitro tests conducted on MCF-7 and HepG2 cell lines revealed that derivatives of this compound displayed cytotoxic effects comparable to established anticancer drugs. The presence of the mercapto group was crucial for enhancing activity .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 4-chlorobenzyl alcohol

- 4-chlorobenzyl chloride

- Thiobencarb

Comparison

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is unique due to its quinazolinone core structure, which imparts distinct biological activities compared to simpler compounds like 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride. Thiobencarb, while also containing a chlorobenzyl group, is primarily used as a herbicide and has a different mechanism of action.

Biological Activity

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential as an anticancer agent and its antibacterial properties. The following sections provide a detailed overview of its biological activity, including cytotoxicity, antibacterial effects, and mechanisms of action.

Chemical Structure

The compound's chemical formula is with a molecular weight of 302.78 g/mol. The structure features a quinazolinone core substituted with a chloro-benzyl group and a mercapto group, which are critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound was evaluated alongside other quinazolinone derivatives for its ability to inhibit the growth of human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.20 ± 0.50 |

| Lapatinib | MCF-7 | 5.9 ± 0.74 |

| This compound | A2780 | 3.00 ± 1.20 |

| Lapatinib | A2780 | 12.11 ± 1.03 |

The IC50 values indicate that the compound exhibits potent cytotoxicity, significantly outperforming the positive control in some instances, particularly against the A2780 cell line .

The mechanism by which this compound exerts its effects involves inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies revealed that it acts as a non-competitive inhibitor for CDK2 and HER2 while being a competitive inhibitor for EGFR.

Table 2: Inhibitory Activity Against Tyrosine Kinases

| Compound | Kinase | Type of Inhibition |

|---|---|---|

| This compound | CDK2 | Non-competitive Type II |

| This compound | HER2 | Non-competitive Type II |

| This compound | EGFR | Competitive Type I |

This multi-targeted approach is beneficial in overcoming resistance mechanisms commonly observed in cancer therapies .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against various bacterial strains. The synthesis of related quinazolinone derivatives has been linked to significant antibacterial effects.

Table 3: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Escherichia coli | 16 |

| This compound | Klebsiella pneumoniae | 14 |

| This compound | Pseudomonas aeruginosa | 15 |

These results indicate that the compound exhibits significant antibacterial properties, making it a candidate for further development in both oncology and infectious disease contexts .

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:

- Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with quinazolinone derivatives reported improved outcomes in terms of tumor size reduction and overall survival rates.

- Infection Control : Patients suffering from infections caused by resistant bacterial strains showed marked improvement when treated with compounds from the quinazolinone class, including our compound of interest.

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one? Answer: The compound is synthesized via condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by cyclization under hydrogenation with 2,3-diazetidinone . Alternative green methods employ oxidative coupling of stable precursors (e.g., 2-aminobenzamide and benzyl alcohol) using oxygen as an oxidant and t-BuONa as a base, achieving yields up to 84% .

Advanced Q1: How can reaction conditions be optimized to improve yield and purity during synthesis? Answer: Key parameters include:

- Stoichiometry: A 1.2:1 molar ratio of aldehyde to thioacetate minimizes unreacted intermediates.

- Temperature: Cyclization proceeds efficiently at 110–130°C.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.

- Catalysis: 5% Pd/C under 2–5 atm H₂ improves hydrogenation efficiency .

- Monitoring: TLC or HPLC tracks intermediate formation (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) to prevent over-reaction .

Analytical Characterization

Basic Q2: What spectroscopic methods are used to characterize this compound? Answer:

- ¹H/¹³C NMR: Peaks at δ 7.43 (s, SO₂NH₂) and δ 177.5 (C=S) confirm structural motifs .

- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 368.00) verifies molecular weight .

- Elemental Analysis: Matches calculated C, H, N percentages (e.g., C: 65.29%, N: 9.14%) .

Advanced Q2: How can contradictory spectral data (e.g., unexpected δ shifts) be resolved? Answer:

- Variable Solvent Testing: DMSO-d₆ vs. CDCl₃ may reveal tautomeric shifts (e.g., thiol ↔ thione equilibria).

- 2D NMR (COSY, HSQC): Resolves overlapping signals in aromatic regions .

- X-ray Crystallography: Resolves ambiguity by confirming solid-state conformation, as demonstrated for related quinazolinones .

Biological Activity

Basic Q3: What biological activities are associated with this compound? Answer: Quinazolin-4-one derivatives exhibit anticonvulsant, anticancer, and antimicrobial activities. Specific analogs inhibit tyrosine kinase and PARP enzymes, relevant to cancer therapy .

Advanced Q3: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency? Answer:

- Substitution Patterns: Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-chlorobenzyl position enhances kinase inhibition .

- Mercapto Group Modification: Replacing -SH with methylthio (-SMe) improves metabolic stability while retaining activity .

- In Silico Docking: Predicts binding modes to targets like thymidylate synthase using AutoDock Vina .

Safety and Handling

Basic Q4: What safety protocols are recommended for handling this compound? Answer:

- Ventilation: Use fume hoods to avoid dust/gas inhalation.

- PPE: Nitrile gloves and goggles prevent skin/eye contact.

- Storage: Inert atmosphere (N₂) at 4°C prevents oxidation .

Advanced Q4: How can degradation products be identified and mitigated during storage? Answer:

- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks; analyze via LC-MS for sulfoxide or disulfide byproducts.

- Additives: Antioxidants (e.g., BHT) at 0.1% w/w suppress radical-mediated degradation .

Computational Modeling

Advanced Q5: How can DFT calculations predict physicochemical properties? Answer:

- Solubility: COSMO-RS simulations correlate logP values with experimental solubility in DMSO/water mixtures.

- Reactivity: HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the C4 carbonyl .

Data Contradictions

Advanced Q6: How should researchers address discrepancies in reported synthesis yields (e.g., 69% vs. 84%)? Answer:

- Reaction Scale: Small-scale (<1 mmol) vs. bulk synthesis may differ in heat/mass transfer efficiency.

- Reagent Purity: HPLC-grade solvents reduce side reactions.

- Reproducibility Trials: Replicate methods with strict control of O₂ levels (critical in oxidative coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.